N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide
Description
N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic carboxamide derivative featuring a benzo[d][1,3]dioxole (1,3-benzodioxole) core substituted at the 5-position with a carboxamide group. The amide nitrogen is further functionalized with a 2-cyclopropyl-2-hydroxypropyl substituent.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-14(17,10-3-4-10)7-15-13(16)9-2-5-11-12(6-9)19-8-18-11/h2,5-6,10,17H,3-4,7-8H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVVBCPMDMLXJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC2=C(C=C1)OCO2)(C3CC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions
Cellular Effects
N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels.
Biological Activity
N-(2-cyclopropyl-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a benzo[d][1,3]dioxole core with a carboxamide functional group. Its chemical formula is , and it has a molecular weight of 249.27 g/mol. The presence of the cyclopropyl and hydroxypropyl groups contributes to its unique biological profile.
1. Anticancer Properties
Research indicates that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer activity. A study reported that compounds similar to this compound demonstrated IC₅₀ values lower than 10 nM against various cancer cell lines, including colon and leukemia models .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound Name | Cell Line Tested | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Compound A | Colon 38 | <10 | |
| Compound B | P388 Leukemia | <10 | |
| This compound | Jurkat Leukemia | TBD | TBD |
2. Modulation of ATP-Binding Cassette Transporters
This compound has been identified as a modulator of ATP-binding cassette (ABC) transporters. These transporters play a crucial role in drug absorption and resistance in cancer therapy . Compounds that interact with ABC transporters can enhance the efficacy of anticancer drugs by preventing their efflux from cells.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit specific enzymes involved in cancer progression.
- Receptor Interaction : The compound may bind to various receptors, modulating signaling pathways that lead to apoptosis in cancer cells.
Case Studies
A notable case study involved the evaluation of a series of benzo[d][1,3]dioxole derivatives for their anticancer properties. The study found that certain modifications to the core structure significantly enhanced cytotoxicity against specific cancer types .
Case Study Summary
| Study Focus | Findings |
|---|---|
| Anticancer Activity | Compounds exhibited IC₅₀ values <10 nM in vitro |
| Mechanism | Modulation of ABC transporters; inhibition of enzymes |
Comparison with Similar Compounds
Key Observations :
- The hydroxyl group in the target compound may enhance aqueous solubility compared to purely alkyl (e.g., S807) or cyclopropyl (CAS 354544-61-9) analogs.
- Aromatic substituents (e.g., phenyl, hydroxybenzoyl) increase molecular rigidity, which may influence receptor interactions compared to flexible alkyl chains .
Metabolic and Toxicological Profiles
S807 (N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide)
N-Cyclopropyl Analogs (e.g., CAS 354544-61-9)
- Cyclopropyl substituents are associated with altered metabolic stability due to reduced susceptibility to oxidative degradation compared to linear alkyl chains . No direct toxicity data are available.
Hydroxyl-Containing Analogs (e.g., Compound 1x )
- Hydroxyl groups may undergo phase II metabolism (glucuronidation or sulfation), enhancing excretion .
Comparison with Target Compound :
- The cyclopropane ring could reduce metabolic oxidation rates compared to S807’s heptyl chain, extending half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
